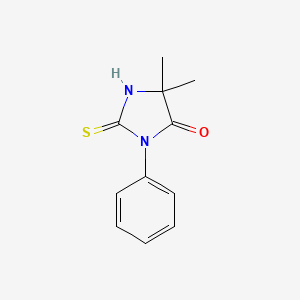

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

説明

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a chemical compound with the following properties:

- IUPAC Name : 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

- Molecular Formula : C₁₁H₁₂N₂OS.

- Molecular Weight : 220.3 g/mol.

- Melting Point : 182-184°C.

- Physical Form : Powder.

- Storage Temperature : Room temperature (RT).

Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one consists of an imidazolidinone ring with a phenyl group and a sulfur atom attached. The presence of the thioxo group (S=) indicates its sulfur-containing nature.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point range of 182-184°C.

- Solubility : Information on solubility in various solvents is not readily accessible.

- Stability : It is stable at room temperature.

- Purity : Available samples are typically 95% pure.

科学的研究の応用

Structural Analysis and Hydrogen Bonding

The compound, 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, features prominently in structural chemistry, particularly in the study of hydrogen bonding and molecular interactions. One study details the crystal structure of a related compound, highlighting its planar sulfanylideneimidazolidin-4-one fragment and the hydrogen bonding that links molecules into dimers and chains, further aggregating into layers through weak interactions. This structural insight is crucial for understanding molecular assembly and designing materials with desired properties (Castro et al., 2013).

Antimicrobial Applications

Research into derivatives of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one has demonstrated antimicrobial potential. A study synthesizing novel thiazolidinone, thiazoline, and thiophene derivatives reported some compounds exhibiting promising antimicrobial activities (Gouda et al., 2010). Another research project developed linked pyrazolyl-thiazolidinone heterocycles, finding them to be potent antibacterial agents against common pathogens (Reddy et al., 2011).

Pharmaceutical Research

Within pharmaceutical research, compounds structurally related to 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one have been explored for their potential in drug discovery. For instance, substituted imidazolidine derivatives have been studied for their nonpeptide inhibitory activity against human heart chymase, indicating their therapeutic potential in cardiovascular diseases (Niwata et al., 1997).

Molecular Synthesis

The versatility of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one derivatives extends to their utility in synthetic chemistry. For example, these compounds have been used as chiral auxiliaries in Diels-Alder reactions, showcasing their importance in constructing asymmetric molecules (Jensen & Roos, 1992).

Material Science Applications

In material science, derivatives of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one are investigated for their potential in environmental remediation. A study on novel polyimides incorporating oxadiazole and pyridine moieties derived from a related diamine highlighted their effectiveness in the removal of heavy metal ions from aqueous solutions, indicating their utility in water purification technologies (Mansoori & Ghanbari, 2015).

Safety And Hazards

Refer to the provided MSDS for safety information.

将来の方向性

Research avenues for 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one include:

- Biological Activity : Investigate potential pharmacological effects or enzyme inhibition.

- Synthetic Modifications : Explore derivatization to enhance properties or reactivity.

- Structural Studies : Determine crystal structures for better understanding.

- Applications : Assess its utility in catalysis, drug discovery, or material science.

Please note that further exploration of scientific literature and experimental studies is essential to uncover additional insights about this intriguing compound.

特性

IUPAC Name |

5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWKARYGXPPVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400325 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

CAS RN |

21083-30-7 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

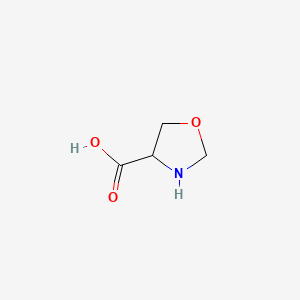

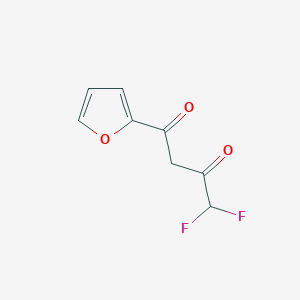

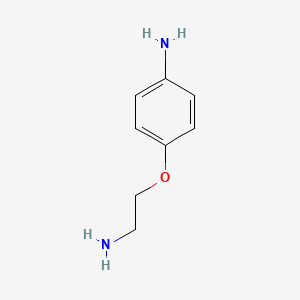

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)